molecular formula C5H5FN2O B1462852 4-Fluoro-6-methoxypyrimidine CAS No. 51421-95-5

4-Fluoro-6-methoxypyrimidine

Cat. No.: B1462852
CAS No.: 51421-95-5
M. Wt: 128.1 g/mol
InChI Key: AWTUHMFGXGFDQW-UHFFFAOYSA-N
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Description

4-Fluoro-6-methoxypyrimidine is a chemical compound with the molecular formula C5H5FN2O . It has an average mass of 128.104 Da and a monoisotopic mass of 128.038589 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The 4th position of the ring is substituted with a fluorine atom, and the 6th position is substituted with a methoxy group .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Tautomerism and Solvation Effects

4-Fluoro-6-methoxypyrimidine and its analogs demonstrate interesting tautomerism behavior, where the compound exists in different forms based on the arrangement of hydrogen atoms. This property is significant in understanding the compound's behavior in various solvents, which can influence its reactivity and stability. For example, the study of 5-fluoro-4-hydroxy-2-methoxypyrimidine revealed that its zwitterionic structure dominates in water and trifluoroethanol, highlighting the solvent's role in stabilizing specific tautomeric forms (Kheifets et al., 2006).

Electrocatalytic Treatment of Wastewater

The compound's derivatives have been explored for environmental applications, such as the electrochemical treatment of wastewater containing anticancer drugs. A study utilizing 5-Fluoro-2-Methoxypyrimidine in a novel tubular porous electrode electrocatalytic reactor demonstrated significant degradation of pollutants, offering a low-cost and efficient method for treating pharmaceutical wastewater (Zhang et al., 2016).

Regioselective Deprotometalation

In the field of organic synthesis, this compound and related compounds have been subjects of deprotometalation studies. These investigations provide insights into regioselective functionalization strategies, enabling the synthesis of complex molecules for potential pharmaceutical applications. For instance, the deprotometalation of substituted pyridines and regioselectivity-computed CH acidity relationships offer a framework for synthesizing various biologically active molecules (Hedidi et al., 2016).

Hydrogen Bonding and Amino-Imino Tautomerization

Research on the hydrogen bonding and amino-imino tautomerization of amino-methoxypyrimidines with acetic acid illustrates the compound's capacity for forming stable complexes through hydrogen bonding. This characteristic is essential for understanding the compound's behavior in biological systems and its potential application in designing more effective pharmaceutical agents (Kitamura et al., 2007).

Kinase Inhibitor Synthesis

This compound derivatives have been synthesized as part of efforts to discover kinase inhibitors, highlighting the compound's relevance in developing anticancer agents. For example, the facile and regioselective synthesis of novel 2,4-disubstituted-5-fluoropyrimidines as potential kinase inhibitors presents a pathway for creating molecules with significant biological activity (Wada et al., 2012).

Safety and Hazards

The safety information for 4-Fluoro-6-methoxypyrimidine indicates that it may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and other exposed areas thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Properties

IUPAC Name

4-fluoro-6-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O/c1-9-5-2-4(6)7-3-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTUHMFGXGFDQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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